(R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
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Overview
Description
®-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluoro-5-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 3-fluoro-5-(trifluoromethyl)benzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield ®-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
®-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound serves as a tool for studying enzyme interactions and receptor binding due to its chiral nature and specific functional groups.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)phenyl isocyanate
Uniqueness
®-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to its chiral center and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential for selective biological interactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H11F4N |
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Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2R)-2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-5-7(10-2-1-3-16-10)4-8(6-9)11(13,14)15/h4-6,10,16H,1-3H2/t10-/m1/s1 |
InChI Key |
JAUQXCQWOFHDQV-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)F)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
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